molecular formula C6H12O3 B146720 2,5-Dimethoxytetrahydrofuran CAS No. 696-59-3

2,5-Dimethoxytetrahydrofuran

Cat. No. B146720
Key on ui cas rn: 696-59-3
M. Wt: 132.16 g/mol
InChI Key: GFISDBXSWQMOND-UHFFFAOYSA-N
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Patent
US06733652B1

Procedure details

After 1 F/mol of furan, the GC-percentage by area of furan had been reduced from 22.7 to 16.9%, and the GC-percentage by area of 2,5-dimethoxydihydrofuran remained at 30%. At the same time, 3.3% of 2,5-dimethoxytetrahydrofuran were formed.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,5-dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1C=CC=C1.[CH3:6][O:7][CH:8]1[CH2:12][CH:11]=[C:10]([O:13][CH3:14])[O:9]1>>[CH3:6][O:7][CH:8]1[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[O:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC=C1
Step Three
Name
2,5-dimethoxydihydrofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(=CC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1OC(CC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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